molecular formula C28H31N3O5 B2876484 3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide CAS No. 850931-50-9

3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No. B2876484
CAS RN: 850931-50-9
M. Wt: 489.572
InChI Key: VYAWZVOTZHZHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide” is a complex organic molecule. It contains several functional groups, including an imidazo[1,2-a]pyridine ring, a benzamide group, and multiple ether groups (indicated by the “ethoxy” and “methoxy” parts of the name). These functional groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, due to the presence of multiple rings and functional groups. The imidazo[1,2-a]pyridine ring and the benzamide group are both planar structures, which could potentially allow for pi-stacking interactions. The ether groups could provide additional sites for hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The benzamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine. The ether groups could potentially be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of multiple ether groups could make the compound relatively polar, which could affect its solubility in different solvents. The planar structures of the imidazo[1,2-a]pyridine ring and the benzamide group could potentially allow for pi-stacking interactions, which could affect the compound’s melting point and boiling point .

Scientific Research Applications

Anticancer Activity

This compound has been studied for its potential as an anticancer agent. Derivatives of this molecule have shown promising activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) in vitro . The presence of the 1,2,3-triazole moiety, in particular, is associated with a variety of biological activities, including anticancer properties .

Drug Design

In the realm of drug design, the structural features of this compound, such as the triethoxy and methoxy groups, offer opportunities for creating new molecules with enhanced pharmacokinetic properties. The compound’s framework allows for modifications that could lead to the development of drugs with improved selectivity and reduced side effects .

Biotechnology Applications

The compound’s reactivity in Pd-catalyzed cross-coupling reactions makes it a valuable tool in biotechnology research. It can serve as a silicon-based nucleophile, which is useful in the synthesis of various biologically active molecules .

Industrial Applications

While specific industrial applications of this compound are not detailed in the available literature, its potential in cross-coupling reactions suggests utility in the synthesis of complex organic molecules. Such reactions are fundamental in the production of pharmaceuticals, agrochemicals, and advanced materials .

Synthesis of Derivatives

The compound serves as a precursor for the synthesis of various derivatives. These derivatives can exhibit diverse biological activities, which can be explored for their therapeutic potential. The triazole derivatives, for instance, have been shown to possess a range of activities, including antimicrobial and anticonvulsant effects .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activity. It could also be interesting to study its interactions with other molecules, both in solution and in the solid state .

properties

IUPAC Name

3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O5/c1-6-34-22-16-20(17-23(35-7-2)26(22)36-8-3)28(32)30-27-25(19-9-11-21(33-5)12-10-19)29-24-15-18(4)13-14-31(24)27/h9-17H,6-8H2,1-5H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAWZVOTZHZHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(N=C3N2C=CC(=C3)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.